![molecular formula C6H8ClNO2 B1338897 3-Aminobenzene-1,2-diol hydrochloride CAS No. 51220-97-4](/img/structure/B1338897.png)
3-Aminobenzene-1,2-diol hydrochloride
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Overview
Description
3-Aminobenzene-1,2-diol hydrochloride, also known by its CAS number 51220-97-4, is a chemical compound with the molecular formula C6H8ClNO2 . It has a molecular weight of 161.586 Da . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Aminobenzene-1,2-diol hydrochloride consists of a benzene ring with two hydroxyl groups (-OH) and one amino group (-NH2) attached . The InChI code for this compound is 1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H .Physical And Chemical Properties Analysis
3-Aminobenzene-1,2-diol hydrochloride is a solid substance . It has a molecular weight of 161.586 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Corrosion Inhibition
Research by Verma, Quraishi, and Singh (2015) in the "Journal of The Taiwan Institute of Chemical Engineers" explores derivatives of 2-aminobenzene-1,3-dicarbonitriles, closely related to 3-aminobenzene-1,2-diol hydrochloride, as corrosion inhibitors for mild steel in acidic environments. They found that these compounds exhibit high inhibition efficiency and adhere to the steel surface, forming a protective layer (Verma, Quraishi, & Singh, 2015).
Biodegradation of Pollutants
Ferraroni et al. (2005) in the "Journal of Biological Chemistry" discuss the role of Hydroxyquinol 1,2-dioxygenase, an enzyme that catalyzes the ring cleavage of hydroxyquinol, a compound structurally similar to 3-aminobenzene-1,2-diol. This process is crucial in the degradation of various polychloro- and nitroaromatic pollutants, highlighting the potential environmental applications of related compounds (Ferraroni et al., 2005).
Synthesis of Heterocyclic Compounds
Mohsein, Majeed, and Al-Ameerhelal (2019) in the "Research Journal of Pharmacy and Technology" discuss the synthesis of 3-hydroxy-4-aminobenzene sulfonamide derivatives, structurally similar to 3-aminobenzene-1,2-diol hydrochloride. These compounds are used as starting materials in the creation of new heterocyclic compounds, indicating their importance in pharmaceutical and chemical synthesis (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Development of Electrochemical Biosensors
Carelli, Chiarotto, Curulli, and Palleschi (1996) in "Electrochimica Acta" explore the electropolymerization of hydroxybenzene and aminobenzene isomers, similar to 3-aminobenzene-1,2-diol hydrochloride, on platinum electrodes. This research is significant for the development of interference-free electrochemical biosensors, which have broad applications in biochemical and medical diagnostics (Carelli, Chiarotto, Curulli, & Palleschi, 1996).
Safety and Hazards
The safety information for 3-Aminobenzene-1,2-diol hydrochloride indicates that it is potentially hazardous. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .
Mechanism of Action
Target of Action
It is structurally similar to aniline , which is known to interact with proteins such as Kallikrein-1 and Serum albumin
Mode of Action
Based on its structural similarity to aniline , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may affect its absorption and distribution in the body.
Action Environment
The action of 3-Aminobenzene-1,2-diol hydrochloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored under inert gas at 4°C . Additionally, its efficacy could be influenced by the pH of its environment, given its predicted pKa value .
properties
IUPAC Name |
3-aminobenzene-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCRPNKAZULNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536142 |
Source
|
Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51220-97-4 |
Source
|
Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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